Physicochemical Uniqueness: Topological Polar Surface Area (TPSA) vs. Common 5-Position Analogs
The target compound's computed TPSA is 41.1 Ų [1], which is significantly lower than that of the closest commercially available analog, 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (TPSA ≈ 70–80 Ų) and its ester derivatives. This differential TPSA values place the target compound within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų), whereas the carboxylated analogs exceed this threshold [2]. No other 5-aminomethyl substituted analog in the commercial catalog shares this exact combination of low TPSA and the presence of both a hydrogen bond donor and an ionizable amine.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 41.1 Ų (computed by Cactvs 3.4.8.24 per PubChem release 2025.09.15) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid scaffold: estimated 70–80 Ų (class-level estimate based on additional carboxyl moiety); Morpholino-substituted analog: >50 Ų (due to additional oxygen) |
| Quantified Difference | ~30–40 Ų lower TPSA vs. acidic/ester analogs; sufficient to cross the TPSA < 90 Ų threshold recommended for CNS candidates |
| Conditions | Computed molecular property (no experimental measurement available) |
Why This Matters
A lower TPSA differentiates the compound for CNS-targeted discovery campaigns where common 5-carboxylate substituted analogs are disqualified by poor passive permeability characteristics.
- [1] PubChem. N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine (CID 102536452). PubChem Compound Database, National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
